ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
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Overview
Description
Ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate is a chiral compound that is commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amine functionalities during chemical reactions. This compound is significant in the field of medicinal chemistry and peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the ester: The protected amine is then reacted with ethyl chloroformate to form the ester linkage.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using a suitable oxidizing agent.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine.
Scientific Research Applications
Ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: In the development of pharmaceuticals and peptide-based drugs.
Industry: In the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. This property makes it valuable in the synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: The enantiomer of the compound .
Ethyl (2R,3S)-2-[(benzyloxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Ethyl (2R,3S)-2-[(methoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure but with a methoxycarbonyl (Moc) protecting group.
Uniqueness
Ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in peptide synthesis where selective deprotection is crucial .
Properties
Molecular Formula |
C16H23NO5 |
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Molecular Weight |
309.36 g/mol |
IUPAC Name |
ethyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C16H23NO5/c1-5-21-14(19)12(17-15(20)22-16(2,3)4)13(18)11-9-7-6-8-10-11/h6-10,12-13,18H,5H2,1-4H3,(H,17,20)/t12-,13+/m1/s1 |
InChI Key |
VPQRYGKPSNYLRI-OLZOCXBDSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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